molecular formula C16H17NO3S B12480551 N-(4-methylphenyl)-3-(phenylsulfonyl)propanamide

N-(4-methylphenyl)-3-(phenylsulfonyl)propanamide

Cat. No.: B12480551
M. Wt: 303.4 g/mol
InChI Key: UMRVKIYDXPZLHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-methylphenyl)-3-(phenylsulfonyl)propanamide: is an organic compound characterized by the presence of a sulfonamide group attached to a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-methylphenyl)-3-(phenylsulfonyl)propanamide typically involves the reaction of 4-methylbenzenesulfonyl chloride with 3-aminopropanoic acid under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound meets the required quality standards.

Chemical Reactions Analysis

Types of Reactions: N-(4-methylphenyl)-3-(phenylsulfonyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonyl group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Formation of sulfonic acids or sulfoxides.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted sulfonamides or thiols.

Scientific Research Applications

N-(4-methylphenyl)-3-(phenylsulfonyl)propanamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-methylphenyl)-3-(phenylsulfonyl)propanamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the compound may interfere with cellular pathways by modulating the activity of specific proteins or signaling molecules.

Comparison with Similar Compounds

  • N-(4-methylphenyl)-2-(phenylsulfonyl)ethanamide
  • N-(4-methylphenyl)-4-(phenylsulfonyl)butanamide
  • N-(4-methylphenyl)-3-(phenylsulfonyl)butanamide

Comparison: N-(4-methylphenyl)-3-(phenylsulfonyl)propanamide is unique due to its specific propanamide backbone, which influences its chemical reactivity and biological activity. Compared to similar compounds with different chain lengths or substituents, it may exhibit distinct properties such as solubility, stability, and interaction with biological targets.

Properties

Molecular Formula

C16H17NO3S

Molecular Weight

303.4 g/mol

IUPAC Name

3-(benzenesulfonyl)-N-(4-methylphenyl)propanamide

InChI

InChI=1S/C16H17NO3S/c1-13-7-9-14(10-8-13)17-16(18)11-12-21(19,20)15-5-3-2-4-6-15/h2-10H,11-12H2,1H3,(H,17,18)

InChI Key

UMRVKIYDXPZLHO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CCS(=O)(=O)C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.